molecular formula C7H6ClN3 B13670318 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13670318
M. Wt: 167.59 g/mol
InChI Key: RCMFTGNJANMRSB-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methylpyridine with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and potential biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,1H3

InChI Key

RCMFTGNJANMRSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)Cl

Origin of Product

United States

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